Charge Carrier Mobility Enhancement in BDT-Based Conjugated Polymers via Perovskite Functionalization
In a systematic study of hole mobility enhancement, a BDT-based conjugated polymer demonstrated a remarkable increase in field-effect mobility when the device architecture was optimized. In conventional OFETs with a PMMA gate dielectric, the BDT polymer exhibited a hole mobility of 0.019 cm² V⁻¹ s⁻¹ using an off-center spin-coating technique, which was already significantly higher than the on-center counterparts (0.0022 ± 0.0007 cm² V⁻¹ s⁻¹) [1]. Crucially, upon adopting solid-state electrolyte gating and perovskite functionalization, the hole mobility surged to an average of 6.94 ± 0.59 cm² V⁻¹ s⁻¹, with the best-performing device reaching 8.03 cm² V⁻¹ s⁻¹ [1]. This represents a mobility enhancement factor of over 400× compared to the baseline conventional device.
| Evidence Dimension | Hole mobility in OFET devices |
|---|---|
| Target Compound Data | 6.94 ± 0.59 cm² V⁻¹ s⁻¹ (average); 8.03 cm² V⁻¹ s⁻¹ (best) |
| Comparator Or Baseline | Baseline BDT polymer in conventional OFET: 0.0022 ± 0.0007 cm² V⁻¹ s⁻¹ |
| Quantified Difference | ≈ 400× enhancement |
| Conditions | Perovskite-functionalized OFET with solid-state electrolyte gating; on/off ratio >10⁶ |
Why This Matters
This data demonstrates that BDT-based polymers, when properly engineered, can achieve hole mobilities exceeding those of amorphous silicon, making them viable for high-performance, solution-processed flexible electronics.
- [1] Nketia-Yawson, V.; Nketia-Yawson, B.; et al. Hole Mobility Enhancement in Benzo[1,2-b:4,5-b']Dithiophene-Based Conjugated Polymer Transistors through Directional Alignment, Perovskite Functionalization and Solid-State Electrolyte Gating. Macromol. Rapid Commun. 2024, 45 (6), e2300634. View Source
